molecular formula C10H9BrF3NO B14071785 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one

Katalognummer: B14071785
Molekulargewicht: 296.08 g/mol
InChI-Schlüssel: RTBUUAFTRYBICE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(2-Amino-6-(trifluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the bromopropanone moiety can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one include other trifluoromethyl-substituted aromatic compounds and brominated ketones. Compared to these compounds, this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Examples of similar compounds include 1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone and 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one.

Eigenschaften

Molekularformel

C10H9BrF3NO

Molekulargewicht

296.08 g/mol

IUPAC-Name

1-[2-amino-6-(trifluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO/c11-5-4-8(16)9-6(10(12,13)14)2-1-3-7(9)15/h1-3H,4-5,15H2

InChI-Schlüssel

RTBUUAFTRYBICE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)N)C(=O)CCBr)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.